
2,5-Diphenyltetrahydrofuran-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyltetrahydrofuran-2-ol is an organic compound that belongs to the class of tetrahydrofurans. This compound is characterized by the presence of two phenyl groups attached to the tetrahydrofuran ring, which also contains a hydroxyl group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyltetrahydrofuran-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenyl-substituted precursors and cyclization agents. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired tetrahydrofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced catalytic systems to facilitate the cyclization process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diphenyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different tetrahydrofuran derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various tetrahydrofuran derivatives.
Applications De Recherche Scientifique
2,5-Diphenyltetrahydrofuran-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyltetrahydrofuran-2-ol involves its interaction with specific molecular targets. The hydroxyl group and phenyl rings play crucial roles in binding to receptors or enzymes, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s full range of activities.
Comparaison Avec Des Composés Similaires
2,5-Dimethyltetrahydrofuran: Lacks the phenyl groups, leading to different chemical properties.
2,5-Dihydrofuran: A simpler structure without the phenyl and hydroxyl groups.
Tetrahydrofuran: The parent compound without any substituents.
Uniqueness: 2,5-Diphenyltetrahydrofuran-2-ol’s uniqueness lies in its dual phenyl substitution and hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Propriétés
Formule moléculaire |
C16H16O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2,5-diphenyloxolan-2-ol |
InChI |
InChI=1S/C16H16O2/c17-16(14-9-5-2-6-10-14)12-11-15(18-16)13-7-3-1-4-8-13/h1-10,15,17H,11-12H2 |
Clé InChI |
FAYNHEYTAGCAMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



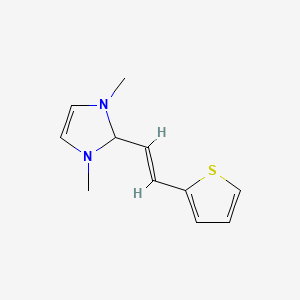
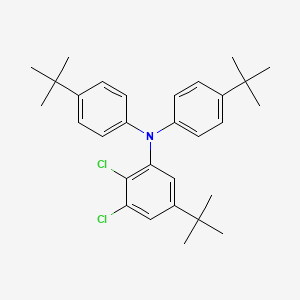
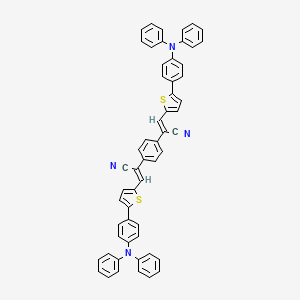
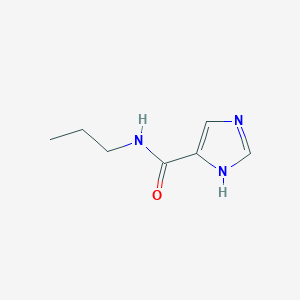
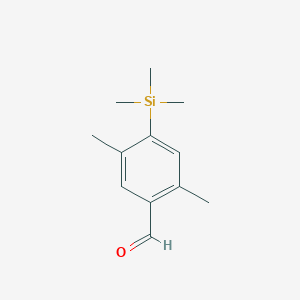
![6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole](/img/structure/B12825537.png)

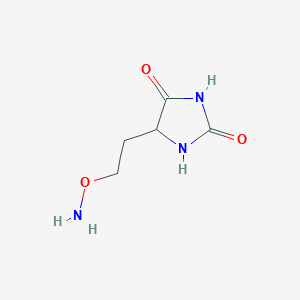
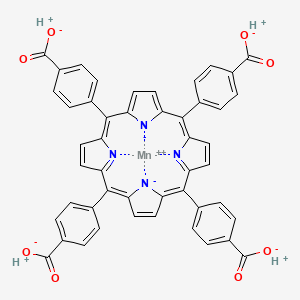
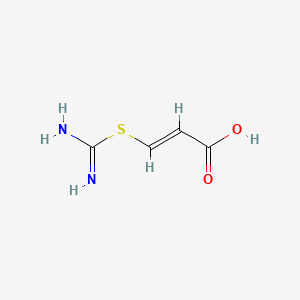
![[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate](/img/structure/B12825571.png)


